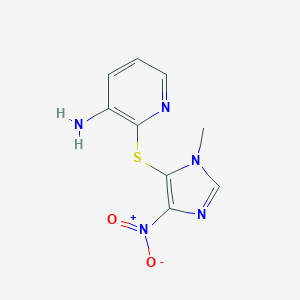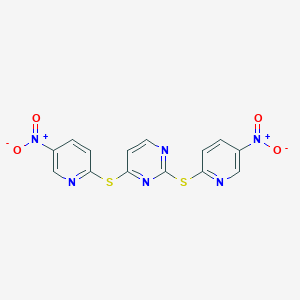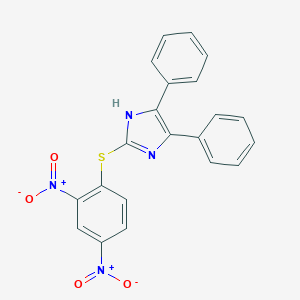![molecular formula C19H23N3O3S2 B215190 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215190.png)
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine, commonly known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. This compound has been widely studied due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
CCMS is a potent and selective inhibitor of CK2, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CCMS binds to the ATP-binding site of CK2, preventing the phosphorylation of downstream substrates and inhibiting the activity of CK2.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In neurodegenerative disorders, CCMS has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models. In inflammation research, CCMS has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CCMS has several advantages for lab experiments, including its potent and selective inhibition of CK2, its ability to inhibit the growth and proliferation of cancer cells, and its ability to protect neurons from oxidative stress and inflammation. However, CCMS also has some limitations, including its potential toxicity, its limited solubility in water, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for CCMS research, including its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and inflammation. In cancer research, future studies could focus on the development of CCMS analogs with improved solubility and reduced toxicity. In neurodegenerative disorders, future studies could focus on the development of CCMS analogs with improved blood-brain barrier penetration and neuroprotective effects. In inflammation research, future studies could focus on the development of CCMS analogs with improved anti-inflammatory effects and reduced off-target effects. Overall, CCMS has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
CCMS can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chloro-3-nitropyridine with sodium sulfide to form 4-(methylthio)-3-nitropyridine. This intermediate is then reacted with cyclohexyl isocyanate to form 3-(cyclohexylcarbamoyl)-4-(methylthio)pyridine. The final step involves the reaction of this intermediate with sulfonyl chloride to yield CCMS.
Wissenschaftliche Forschungsanwendungen
CCMS has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. CCMS has also been studied in neurodegenerative disorders, where it has been shown to protect neurons from oxidative stress and inflammation. In addition, CCMS has been studied in inflammation research, where it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine |
|---|---|
Molekularformel |
C19H23N3O3S2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-7-9-16(10-8-14)26-17-11-12-20-13-18(17)27(24,25)22-19(23)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
ISPIWYCWXYUTTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)
![2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215108.png)
![2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215109.png)
![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)
![N-(4-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215113.png)
![6-[(2-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215116.png)
![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)

![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)


![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
![4-nitro-1-methyl-5-[(2,4,5-trichlorophenyl)sulfanyl]-1H-imidazole](/img/structure/B215134.png)